molecular formula C8H9N5O2 B14699296 Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- CAS No. 25696-97-3

Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-

Cat. No.: B14699296
CAS No.: 25696-97-3
M. Wt: 207.19 g/mol
InChI Key: IHCRFHCWINOJSU-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-: is a heterocyclic compound with a complex structure that includes both pyrimidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,6,8-trimethyluracil with hydrazine hydrate can lead to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione: The parent compound without the trimethyl groups.

    1,2,4-Triazine derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

The presence of the 3,6,8-trimethyl groups in Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.

Properties

CAS No.

25696-97-3

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

3,6,8-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C8H9N5O2/c1-4-9-5-6(11-10-4)12(2)8(15)13(3)7(5)14/h1-3H3

InChI Key

IHCRFHCWINOJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=N1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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